Tert-butyl(2,5-dichlorophenoxy)dimethylsilane
Description
Tert-butyl(2,5-dichlorophenoxy)dimethylsilane (CAS: 169619-83-4) is a silyl ether compound with the molecular formula C₁₂H₁₈Cl₂OSi and a molecular weight of 277.26 g/mol. It features a tert-butyldimethylsilyl (TBDMS) group attached to a 2,5-dichlorophenoxy moiety. This compound is primarily utilized in organic synthesis as a protecting group for hydroxyl (-OH) functionalities, particularly in carbohydrate and nucleoside chemistry, due to its steric bulk and stability under mild reaction conditions .
Properties
IUPAC Name |
tert-butyl-(2,5-dichlorophenoxy)-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2OSi/c1-12(2,3)16(4,5)15-11-8-9(13)6-7-10(11)14/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLKAQQYTUSXFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl(2,5-dichlorophenoxy)dimethylsilane typically involves the reaction of 2,5-dichlorophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Tert-butyl(2,5-dichlorophenoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group or the dimethylsilane group is replaced by other nucleophiles.
Oxidation and Reduction:
Scientific Research Applications
Tert-butyl(2,5-dichlorophenoxy)dimethylsilane is used in various scientific research applications, including:
Organic Synthesis: It serves as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions to occur without interference from the hydroxyl group.
Material Science: The compound is used in the preparation of silicon-based materials and coatings, which have applications in electronics and surface protection.
Pharmaceutical Research: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of tert-butyl(2,5-dichlorophenoxy)dimethylsilane primarily involves its role as a protecting group in organic synthesis. By forming a stable bond with hydroxyl groups, it prevents unwanted reactions at these sites, allowing for selective transformations elsewhere in the molecule . The molecular targets and pathways involved are specific to the reactions and processes in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Notes:
Structural and Electronic Differences
Positional Isomers (2,5- vs. 3,4- vs. 2,4-dichloro) :
The chlorine substituents' positions significantly alter electronic and steric properties. For instance:- The 2,5-dichloro configuration (baseline compound) provides a linear arrangement of Cl atoms, reducing steric hindrance compared to the 3,4-dichloro isomer, where adjacent Cl atoms create greater steric bulk .
- The 2,4-dichloro isomer exhibits distinct reactivity in deprotection reactions due to altered electron-withdrawing effects .
- Heterocyclic Analogs (Pyridazine/Pyridazinone): Compounds like 4-tert-Butyl-3,6-dichloropyridazine (QA-5492) lack the silyl ether group, rendering them unsuitable as hydroxyl-protecting agents. However, their heterocyclic cores enable applications in medicinal chemistry as bioactive scaffolds .
Biological Activity
Tert-butyl(2,5-dichlorophenoxy)dimethylsilane (TBDMS) is a silane compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis and Characterization
TBDMS can be synthesized through various methods involving the reaction of tert-butyl groups with 2,5-dichlorophenol and dimethylchlorosilane. The resulting compound is characterized by its unique silane structure, which contributes to its biological activity.
Antimicrobial Properties
Recent studies have shown that TBDMS exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (mg/L) |
|---|---|
| Methicillin-sensitive S. aureus | 0.39 - 1.56 |
| Methicillin-resistant S. aureus | 0.39 - 3.12 |
| E. faecalis | 6.25 |
| E. faecium | 6.25 |
These findings suggest that TBDMS could serve as a potential antibacterial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species .
Cytotoxicity Assessment
In vitro cytotoxicity tests have been conducted to evaluate the safety profile of TBDMS. The results indicate that the cytotoxicity levels are well above the effective antimicrobial concentrations, suggesting a favorable therapeutic index:
Study 1: Antibacterial Efficacy
A comprehensive study investigated the antibacterial efficacy of TBDMS against clinical isolates of resistant strains. The study highlighted that compounds with similar structures displayed varying degrees of activity based on their substituents, emphasizing the importance of molecular structure in determining biological efficacy .
Study 2: Structure-Activity Relationship (SAR)
Research focused on the structure-activity relationship of TBDMS analogs revealed that the presence of chlorinated groups significantly enhanced antibacterial activity. Variations in the phenoxy substituent also influenced the overall potency against different bacterial strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
